molecular formula C12H15NO2 B8781429 (S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone CAS No. 65950-13-2

(S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone

Cat. No. B8781429
CAS RN: 65950-13-2
M. Wt: 205.25 g/mol
InChI Key: BAVMVXYQHCAUQS-NSHDSACASA-N
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Description

“(S)-(2-(hydroxymethyl)pyrrolidin-1-yl)(phenyl)methanone” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a biologically important alkylaminophenol compound was synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid . Another study reported the asymmetric reduction of phenyl(pyridin-2-yl)methanone using Leuconostoc pseudomesenteroides N13 biocatalyst .


Molecular Structure Analysis

The structural analysis of similar molecules is performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d,p) basis set .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For example, the evaluation of related parameters of 2-((4-(hydroxylmethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, such as potential (μ), chemical hardness (η), and electrophilicity index (ω) that were calculated from HOMO and LUMO energies, was performed .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated. For instance, the electronic and structural properties (bond lengths, dihedral and bond angles), HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths are investigated .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications. For instance, indole derivatives have shown potential in various bioactive compounds like alkaloids, agrochemicals, and pharmaceuticals .

properties

CAS RN

65950-13-2

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone

InChI

InChI=1S/C12H15NO2/c14-9-11-7-4-8-13(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2/t11-/m0/s1

InChI Key

BAVMVXYQHCAUQS-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CC=C2)CO

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)CO

Origin of Product

United States

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